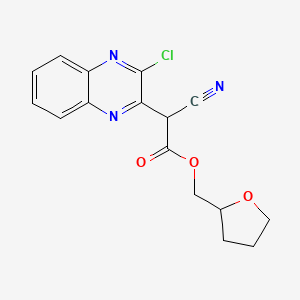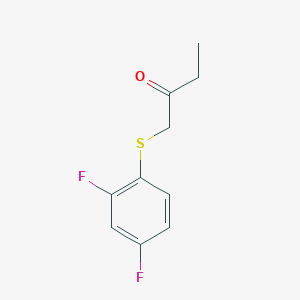![molecular formula C15H21Cl2NO3 B13529228 tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicinal chemistry, tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- tert-butyl 3-(hydroxyimino)cyclobutane-1-carboxylate
Uniqueness
tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications.
Propiedades
Fórmula molecular |
C15H21Cl2NO3 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
tert-butyl (3aS,6aR)-2',2'-dichloro-3'-oxospiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,1'-cyclobutane]-2-carboxylate |
InChI |
InChI=1S/C15H21Cl2NO3/c1-13(2,3)21-12(20)18-7-9-4-14(5-10(9)8-18)6-11(19)15(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10+,14? |
Clave InChI |
JFSOIUPTMCXKPU-XFLKPENQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2CC3(C[C@H]2C1)CC(=O)C3(Cl)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC3(CC2C1)CC(=O)C3(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)


![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)

![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)
![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)
![Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)




